3-methyl-5-oxo-7-(2-thienyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile
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Overview
Description
3-methyl-5-oxo-7-(2-thienyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile is a heterocyclic compound that features a pyrazolo[4,3-b]pyridine core fused with a thienyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-oxo-7-(2-thienyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile typically involves the reaction of 3-methyl-5-oxo-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamide with α-bromoacetyl derivatives . The reaction is carried out in an ethanolic solution and refluxed for 4-8 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-oxo-7-(2-thienyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, α-bromoacetyl derivatives, and various oxidizing and reducing agents . Reaction conditions typically involve refluxing in ethanol or other suitable solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazonoyl halides can yield thiazolyl-pyrazole derivatives .
Scientific Research Applications
3-methyl-5-oxo-7-(2-thienyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential anticancer, antimicrobial, and anti-inflammatory activities
Biological Studies: The compound is used to study its interactions with various biological targets, such as enzymes and receptors.
Industrial Applications: It can be used as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 3-methyl-5-oxo-7-(2-thienyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has shown promising binding affinities against the active site of the epidermal growth factor receptor kinase (EGFR) . This interaction can inhibit the activity of the target enzyme or receptor, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused heterocyclic structure and exhibit a wide range of biological activities, including antioxidant, herbicidal, antimicrobial, and anti-inflammatory properties.
Thiazolyl-pyrazole Derivatives: These compounds are structurally related and have shown potential anticancer activities.
Uniqueness
3-methyl-5-oxo-7-(2-thienyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile is unique due to its specific combination of a pyrazolo[4,3-b]pyridine core with a thienyl group
Properties
Molecular Formula |
C12H10N4OS |
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Molecular Weight |
258.30 g/mol |
IUPAC Name |
3-methyl-5-oxo-7-thiophen-2-yl-2,4,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C12H10N4OS/c1-6-10-11(16-15-6)9(8-3-2-4-18-8)7(5-13)12(17)14-10/h2-4,7,9H,1H3,(H,14,17)(H,15,16) |
InChI Key |
LJHBPAVDFRUFPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C(C(C(=O)N2)C#N)C3=CC=CS3 |
Origin of Product |
United States |
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